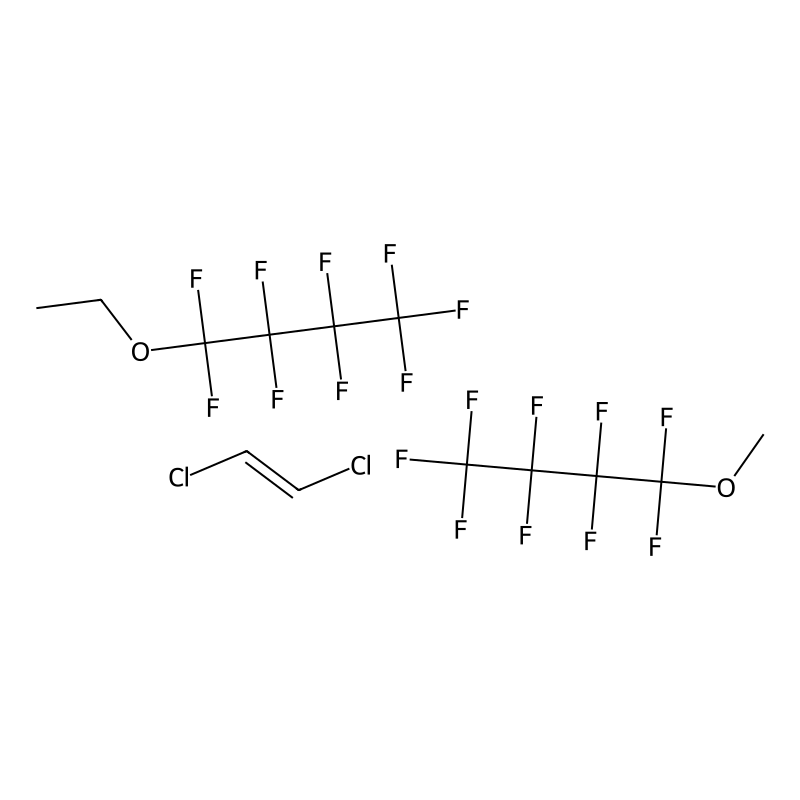

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Non-flammability: Unlike many traditional solvents, Novec HFE-72DE Engineered Fluid is non-flammable. This makes it a safer choice for laboratory environments where flammable solvents pose a fire risk [].

- Low toxicity: Compared to many organic solvents, Novec HFE-72DE Engineered Fluid has a low level of toxicity []. This reduces potential health hazards for researchers working with the fluid.

- Compatibility with various materials: Novec HFE-72DE Engineered Fluid is compatible with a wide range of materials commonly found in research laboratories, including plastics, metals, and elastomers []. This makes it a versatile cleaning solvent for various equipment and instruments.

These properties make Novec HFE-72DE Engineered Fluid a suitable solvent for a variety of research cleaning applications, including:

- Cleaning laboratory glassware and equipment: The non-flammable and low-toxicity nature of Novec HFE-72DE Engineered Fluid makes it ideal for cleaning delicate labware and equipment without damaging them [].

- Removing residues from analytical instruments: Due to its excellent cleaning power and compatibility with various materials, Novec HFE-72DE Engineered Fluid can be used to effectively remove residues from analytical instruments such as chromatography columns and mass spectrometers [].

- Surface preparation for further processing: Novec HFE-72DE Engineered Fluid can be used to clean and prepare surfaces for further processing steps in research experiments, such as sample preparation or thin-film deposition [].

Potential Applications in Specific Research Fields

Beyond general cleaning applications, Novec HFE-72DE Engineered Fluid may also find use in specific research fields due to its unique properties. Some potential applications include:

- Material science research: Due to its non-polar nature, Novec HFE-72DE Engineered Fluid can be used as a solvent for certain polymers and other materials in material science research [].

- Biomedical research: The low toxicity and compatibility with biological materials make Novec HFE-72DE Engineered Fluid a potential candidate for cleaning and processing applications in biomedical research [].

The compound (E)-1,2-dichloroethene is an organochlorine compound with the molecular formula . It exists as a colorless liquid with a sweet odor and is one of the isomers of 1,2-dichloroethylene, specifically the trans form. This compound is primarily utilized in industrial applications, including as a solvent for cleaning and degreasing. It is produced as a byproduct in the manufacture of vinyl chloride, which is used extensively in the production of polyvinyl chloride (PVC) products .

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane are fluorinated compounds that contain multiple fluorine atoms attached to a butane backbone. These compounds are characterized by their significant hydrophobicity and thermal stability due to the presence of fluorine atoms. They are often employed in applications requiring chemical resistance and low surface energy .

- Kumada Coupling Reactions: This compound can engage in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.

- Cycloaddition Reactions: The trans isomer can undergo cycloaddition reactions under specific conditions .

The fluorinated compounds mentioned also exhibit unique reactivity patterns due to their fluorine content. For example:

- Nucleophilic Substitution: The presence of fluorine can influence the reactivity of the carbon atoms in these compounds during nucleophilic substitution reactions.

- Thermal Decomposition: Fluorinated compounds generally show high thermal stability but can decompose under extreme conditions to release toxic gases such as hydrogen fluoride .

The biological activity of (E)-1,2-dichloroethene is notable for its toxicity. It has been shown to cause skin irritation and respiratory issues upon exposure. Studies indicate that it may have neurotoxic effects at high concentrations . The environmental persistence of this compound raises concerns regarding its potential carcinogenicity and long-term health effects.

The synthesis of (E)-1,2-dichloroethene typically involves:

- Controlled Chlorination of Acetylene: This method involves reacting acetylene with chlorine gas under controlled conditions to yield dichloroethenes:

For the synthesis of 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane:

- Fluorination Reactions: These compounds are synthesized through multi-step processes involving fluorination of appropriate hydrocarbon precursors using fluorinating agents like elemental fluorine or other fluorinating reagents .

(E)-1,2-dichloroethene finds applications primarily in:

- Industrial Solvent: Used for cleaning metals and precision instruments.

- Intermediate in Organic Synthesis: Serves as a building block for producing various organic chemicals.

The fluorinated compounds have applications in:

- Specialty Chemicals: Utilized in formulations requiring low surface energy or chemical resistance.

- Aerospace and Automotive Industries: Employed in coatings and materials designed for high-performance applications due to their thermal stability .

Studies on interaction profiles indicate that (E)-1,2-dichloroethene interacts with various alkalis and oxidizing agents. For instance:

- It reacts with solid alkalis leading to the formation of chloroacetylene.

- In contact with concentrated sulfuric acid or free radical initiators, it can yield chloroacetyl chloride through epoxide intermediates .

Fluorinated compounds also exhibit interesting interactions; they tend to resist hydrolysis and are less reactive towards nucleophiles compared to their non-fluorinated counterparts.

Several compounds share structural characteristics or functional properties with (E)-1,2-dichloroethene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cis-1,2-Dichloroethene | More stable than trans isomer; used similarly as a solvent. | |

| 1-Chloroethane | A simpler chlorinated hydrocarbon; used as a solvent and refrigerant. | |

| 1-Fluoroethane | A fluorinated analogue; used in refrigeration and as an aerosol propellant. | |

| 1-Bromoethane | Used as a solvent; more reactive than chlorinated counterparts. |

Each of these compounds exhibits unique properties that differentiate them from (E)-1,2-dichloroethene while sharing similar chemical reactivity patterns due to their halogenated nature.